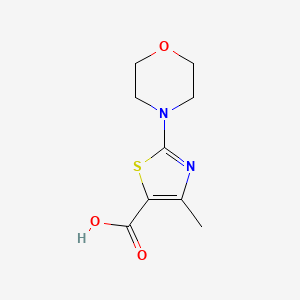
4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid” is a chemical compound used for proteomics research applications . The molecular formula of this compound is C9H12N2O3S and it has a molecular weight of 228.27 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid” is represented by the formula C9H12N2O3S . This indicates that the compound contains nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Formation of Thioamides: The reaction of certain thiadiazoles with primary amines or morpholine results in the formation of thioamides of furylacetic acid (Remizov et al., 2019).
- Domino-Reactions for Synthesis: A study demonstrates how morpholine-1-carbothioic acid reacts with phenacyl bromides, leading to the formation of various compounds through controlled reactions (Fathalla et al., 2002).
Pharmacological and Biological Applications
- Antioxidant Activity: A QSAR-analysis on derivatives of this compound has been performed, revealing its potential as an antioxidant (Drapak et al., 2019).
- Inhibitors in Cancer Research: These derivatives have been identified as inhibitors of phosphoinositide 3-kinase, showing utility in cancer research, particularly in tumor growth models (Alexander et al., 2008).
- Antimicrobial Activity: The compound has demonstrated potential in the creation of new antimicrobial substances, especially against gram-positive and gram-negative strains (Yeromina et al., 2019).
Synthetic Methodology and Structural Analysis
- Green Synthetic Methods: A study describes a green synthetic method for a related compound, indicating the direction towards environmentally friendly synthesis approaches (Lei et al., 2017).
- X-Ray Structure Analysis: Research on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides insights into its structural and photophysical characteristics (Chin et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is Stearoyl-CoA desaturase-1 (SCD1) . SCD1 is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of biological membranes and signaling molecules.
Mode of Action
The compound acts as an inhibitor of SCD1 . By inhibiting this enzyme, it disrupts the synthesis of monounsaturated fatty acids, leading to changes in the composition of biological membranes and potentially affecting various signaling pathways.
Biochemical Pathways
The inhibition of SCD1 affects the fatty acid metabolism pathway . This can have downstream effects on other pathways, including those involved in inflammation and energy homeostasis.
Result of Action
The inhibition of SCD1 by 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid could lead to a variety of molecular and cellular effects. For example, it could alter the composition of cellular membranes, affect signaling pathways, and potentially influence cell behavior. The exact effects would likely depend on the specific cellular context and the presence of other signaling molecules .
Eigenschaften
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)15-9(10-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJJRJBRRJIZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

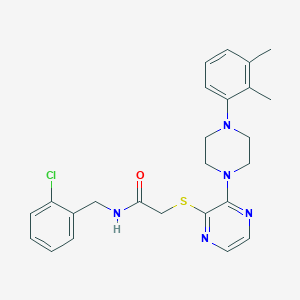
![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)
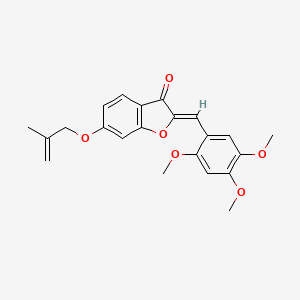
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2446063.png)
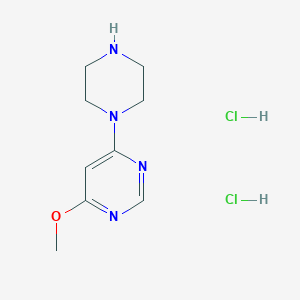
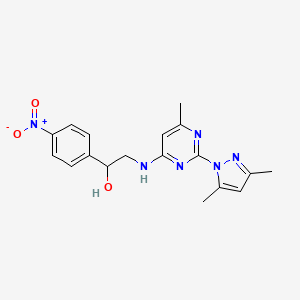
![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2446069.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)
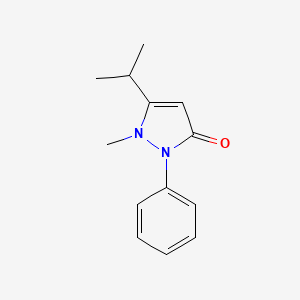
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)
